8-Bromo-6-fluoro-2,5-dimethylquinoline
CAS No.:
Cat. No.: VC15936306
Molecular Formula: C11H9BrFN
Molecular Weight: 254.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrFN |
|---|---|
| Molecular Weight | 254.10 g/mol |
| IUPAC Name | 8-bromo-6-fluoro-2,5-dimethylquinoline |
| Standard InChI | InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3 |
| Standard InChI Key | QGNGJSBWBVVWKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 8-bromo-6-fluoro-2,5-dimethylquinoline, systematically describes its substitution pattern on the quinoline backbone. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with substituents positioned as follows:
The molecular formula C₁₁H₉BrFN and weight 254.10 g/mol are consistent across multiple sources, including PubChem and commercial chemical databases . The canonical SMILES notation CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br provides a machine-readable representation of its structure, emphasizing the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrFN | |
| Molecular Weight (g/mol) | 254.10 | |
| XLogP3 | 3.7 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 0 |
The XLogP3 value of 3.7 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The absence of rotatable bonds (as per the rotatable bond count) underscores its structural rigidity, which may influence binding affinity in target interactions .
Synthesis and Synthetic Strategies
General Approaches to Quinoline Functionalization
The synthesis of 8-bromo-6-fluoro-2,5-dimethylquinoline likely involves multi-step strategies common to halogenated quinolines:
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Quinoline Core Construction: Classical methods like the Skraup or Friedländer reactions could assemble the quinoline backbone .
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Electrophilic Aromatic Substitution: Bromination and fluorination at specific positions, guided by directing effects of existing substituents .
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Methyl Group Introduction: Alkylation or CH activation strategies to install methyl groups at C2 and C5.
Electrolytic Fluorination
A notable method for regioselective fluorination, described by Spurlin et al., employs HF-pyridine as both reagent and electrolyte in an electrochemical setup . While this technique was demonstrated for 5,8-difluorination of quinolines, analogous conditions could theoretically fluorinate C6 in the presence of bromine at C8 .
Applications in Medicinal Chemistry
Antimicrobial Activity
Fluorine-substituted quinolines exhibit broad-spectrum antimicrobial effects. The C6-fluoro group in 8-bromo-6-fluoro-2,5-dimethylquinoline may enhance penetration into bacterial membranes, while bromine contributes to halogen bonding with microbial enzymes .
Comparative Analysis with Analogues
Structural Analogues
Comparing 8-bromo-6-fluoro-2,5-dimethylquinoline to related compounds highlights the impact of substituent positioning:
Table 3: Comparative Properties of Bromo-Fluoro Quinolines
The methyl groups in 8-bromo-6-fluoro-2,5-dimethylquinoline increase molecular weight and lipophilicity compared to non-methylated analogues, potentially enhancing tissue distribution .
Future Directions and Research Opportunities
Synthetic Methodology Development
Advancements in C–H functionalization could streamline the synthesis of multi-substituted quinolines. Catalytic systems enabling simultaneous bromination and fluorination are underexplored .
Biological Screening
Prioritize in vitro screens against:
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Oncogenic kinases (e.g., EGFR, BRAF)
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Multidrug-resistant bacteria (e.g., MRSA, Pseudomonas aeruginosa)
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